molecular formula C11H18 B1480448 trans-1-Ethynyl-4-isopropylcyclohexane CAS No. 1932051-10-9

trans-1-Ethynyl-4-isopropylcyclohexane

Cat. No. B1480448
CAS RN: 1932051-10-9
M. Wt: 150.26 g/mol
InChI Key: OKRJUYHCWDYCBM-UHFFFAOYSA-N
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Description

“trans-1-Ethynyl-4-isopropylcyclohexane” is a chemical compound with the CAS Number: 1932051-10-9 . It has a molecular weight of 150.26 .


Molecular Structure Analysis

The molecular structure of “trans-1-Ethynyl-4-isopropylcyclohexane” can be represented by the InChI Code: 1S/C11H18/c1-4-10-5-7-11(8-6-10)9(2)3/h1,9-11H,5-8H2,2-3H3/t10-,11- . This indicates that the molecule has two defined stereocenters .


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-1-Ethynyl-4-isopropylcyclohexane” include a molecular weight of 150.26 .

Scientific Research Applications

Biocatalytic Synthesis of Fragrances

The study by Tentori et al. (2020) focuses on the biocatalytic synthesis of commercial fragrances, including cis- and trans-4-alkylcyclohexanols, through stereoselective reduction of ketones using alcohol dehydrogenases. This process offers an environmentally friendly approach to producing high-purity cis-isomers of fragrances like leather cyclohexanol and woody acetate, highlighting the importance of stereochemistry in fragrance production and the potential for enzymatic methods to improve synthesis efficiency and sustainability Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate).

Synthesis of Uranyl Ion Complexes

Thuéry and Harrowfield (2017) explored the structural consequences of cis/trans isomerism in uranyl ion complexes, utilizing cyclohexanedicarboxylate ligands. This work demonstrates the significant impact of ligand isomerism on the architecture of uranyl complexes, ranging from molecular species to intricate 2D and 3D networks. The diverse structures obtained from these syntheses offer insights into the design and construction of materials with specific chemical and physical properties, potentially useful in nuclear waste management and materials science Structural Consequences of 1,4-Cyclohexanedicarboxylate Cis/Trans Isomerism in Uranyl Ion Complexes: From Molecular Species to 2D and 3D Entangled Nets.

Peptidomimetics Synthesis

Ramezanpour et al. (2018) described the use of trans-4-isopropylcyclohexanecarboxylic acid in the diastereoselective synthesis of peptidomimetics via a one-pot Ugi reaction. This method represents an innovative approach to synthesizing complex molecules that mimic peptide structures, which are crucial in the development of new therapeutics and the study of biological processes Diastereoselective synthesis of peptidomimetics in one-pot Ugi reaction using trans-4-isopropylcyclohexanecarboxylic acid.

properties

IUPAC Name

1-ethynyl-4-propan-2-ylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18/c1-4-10-5-7-11(8-6-10)9(2)3/h1,9-11H,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRJUYHCWDYCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1866646-62-9
Record name 1-ethynyl-4-(propan-2-yl)cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1-Ethynyl-4-isopropylcyclohexane
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